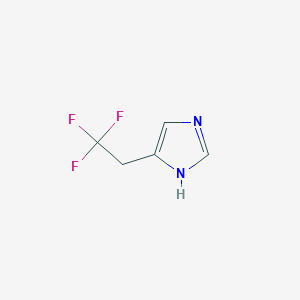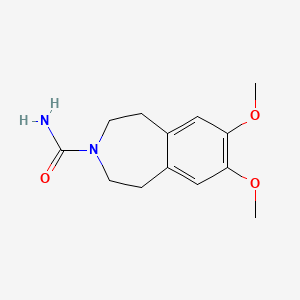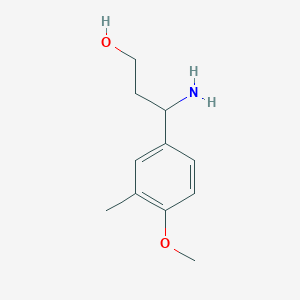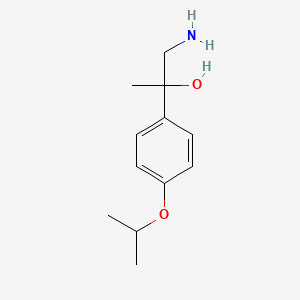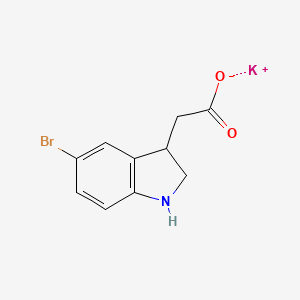
potassium2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound with the molecular formula C10H9BrKNO2 and a molecular weight of 294.19 g/mol . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents like dichloromethane or acetonitrile at low temperatures .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming indole-3-acetate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include indole-3-acetic acid derivatives, reduced indole-3-acetate, and various substituted indole derivatives .
Scientific Research Applications
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: This compound is studied for its potential therapeutic applications in treating various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-bromoindole: A simpler brominated indole derivative.
Indole-3-carboxylic acid: Another indole derivative with a carboxyl group at the 3-position.
Uniqueness
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to the presence of both a bromine atom and a potassium acetate group, which confer distinct chemical and biological properties . This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9BrKNO2 |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
potassium;2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H10BrNO2.K/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14;/h1-2,4,6,12H,3,5H2,(H,13,14);/q;+1/p-1 |
InChI Key |
IELJWSVOZZFCJB-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)Br)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


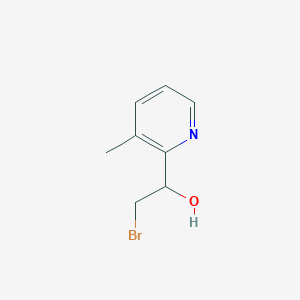

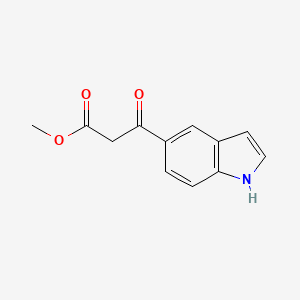
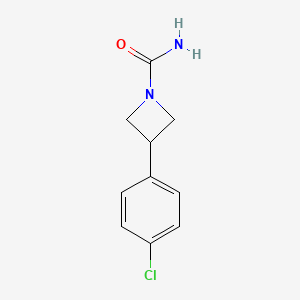
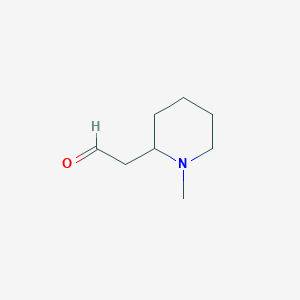
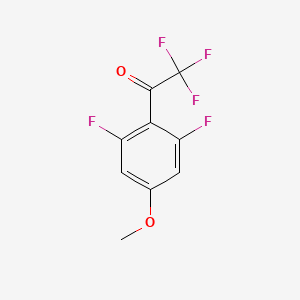
![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)
